molecular formula C14H12BrClFN3O B15113924 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-chloro-3-fluoropyridine

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-chloro-3-fluoropyridine

Cat. No.: B15113924
M. Wt: 372.62 g/mol
InChI Key: DBZQCBWPRCXFLB-UHFFFAOYSA-N
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Description

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-chloro-3-fluoropyridine is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a chlorofluoropyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-chloro-3-fluoropyridine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromopyridine Moiety: This step often involves nucleophilic substitution reactions where a bromopyridine derivative is introduced.

    Attachment of the Chlorofluoropyridine Group: This can be done through coupling reactions, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-chloro-3-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-chloro-3-fluoropyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-chloro-3-fluoropyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine
  • 3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)-2,3-dihydro-1H-pyrrol-1-yl

Uniqueness

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-chloro-3-fluoropyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12BrClFN3O

Molecular Weight

372.62 g/mol

IUPAC Name

2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloro-3-fluoropyridine

InChI

InChI=1S/C14H12BrClFN3O/c15-11-7-18-3-1-13(11)21-10-2-4-20(8-10)14-12(17)5-9(16)6-19-14/h1,3,5-7,10H,2,4,8H2

InChI Key

DBZQCBWPRCXFLB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C3=C(C=C(C=N3)Cl)F

Origin of Product

United States

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